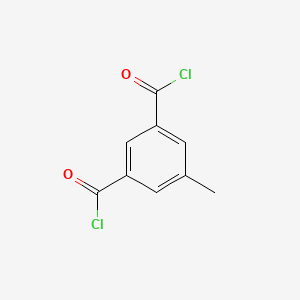
5-Methylbenzene-1,3-dicarbonyl dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1,3-dicarbonyl compounds like 5-Methylbenzene-1,3-dicarbonyl dichloride can be achieved through various methods. One such method is the Claisen Condensation, where one ester acts as a nucleophile while a second ester acts as the electrophile . Another method involves the use of enolates in SN2 type reactions .Molecular Structure Analysis
The molecular formula of 5-Methylbenzene-1,3-dicarbonyl dichloride is C9H6Cl2O2 . Its molecular weight is 217.05 g/mol .Chemical Reactions Analysis
1,3-Dicarbonyl compounds like 5-Methylbenzene-1,3-dicarbonyl dichloride can undergo various chemical reactions. For instance, they can form enolate anions with weaker bases, which can then undergo halogenation, aldol addition, and alkylation . They can also react with polyvalent metal cations to form very stable and only slightly polar enolate salts, better known as metal chelates .科学的研究の応用
Reactivity and Combustion Properties
The reactivity of methylbenzenes, including derivatives similar to 5-methylbenzene-1,3-dicarbonyl dichloride, has been studied for their potential in combustion systems. Their reactivity varies with the position and number of methyl substituents, influencing properties like octane rating and ignition delay. This understanding aids in the development of fuel compositions for improved combustion efficiency and reduced emissions (Silva & Bozzelli, 2010).
Corrosion Inhibition
Compounds structurally related to 5-methylbenzene-1,3-dicarbonyl dichloride have been explored as corrosion inhibitors. These compounds exhibit significant inhibition efficiency on metal surfaces, providing insights into designing new corrosion inhibitors for industrial applications. The effectiveness of these inhibitors is supported by electrochemical techniques, surface examinations, and quantum chemical calculations (Verma et al., 2015).
Zeolite Catalysis in Methanol Conversion
Research on the conversion of methanol to hydrocarbons over zeolite catalysts has revealed the role of methylbenzenes as intermediates. Understanding the behavior of these intermediates helps optimize the methanol-to-olefin process, crucial for producing ethylene and propylene, key petrochemical building blocks. The study sheds light on catalyst deactivation and product formation, enhancing the efficiency of the catalytic process (Bjørgen et al., 2007).
Molecular Modeling in Drug Design
Molecular modeling studies have investigated the effects of positional isomerism on the anti-viral activity of compounds structurally related to 5-methylbenzene-1,3-dicarbonyl dichloride. Such studies are essential for understanding how molecular structure influences biological activity, guiding the design of more effective drugs against viruses like SARS-CoV-2 (Palsaniya et al., 2021).
Luminescent Properties of Coordination Polymers
Coordination polymers constructed with molecules structurally similar to 5-methylbenzene-1,3-dicarbonyl dichloride have been explored for their luminescent properties. These studies contribute to the development of new materials for applications in sensing, imaging, and light-emitting devices (Wenlong et al., 2014).
将来の方向性
特性
IUPAC Name |
5-methylbenzene-1,3-dicarbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2/c1-5-2-6(8(10)12)4-7(3-5)9(11)13/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXOYXCYBUMJPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578048 |
Source


|
| Record name | 5-Methylbenzene-1,3-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylbenzene-1,3-dicarbonyl dichloride | |
CAS RN |
13438-29-4 |
Source


|
| Record name | 5-Methylbenzene-1,3-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

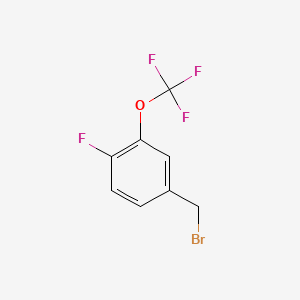
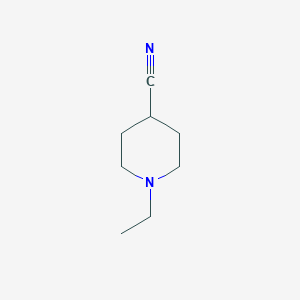

![2,3-Dihydrospiro[indene-1,4'-piperidine]](/img/structure/B1315926.png)
![3-Benzyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B1315929.png)
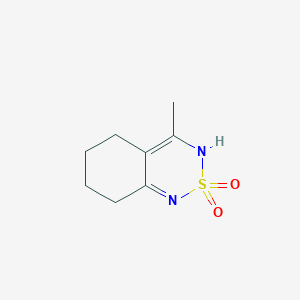

![[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid](/img/structure/B1315936.png)
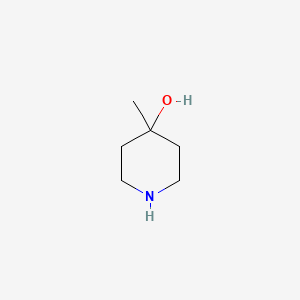
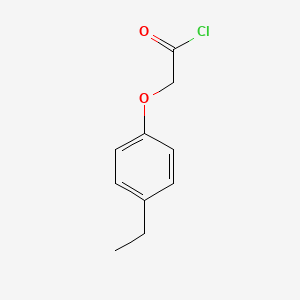
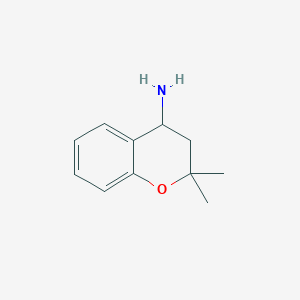
![(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B1315948.png)
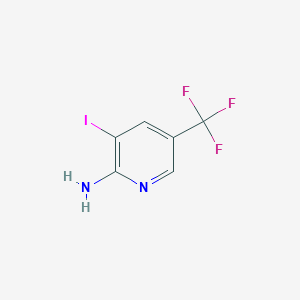
![1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile](/img/structure/B1315951.png)